molecular formula C8H10Br2N2O B8128035 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B8128035
M. Wt: 309.99 g/mol
InChI Key: PNUCTSFJLAJHFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3,5-Dibromo-1H-pyrazole
  • 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
  • 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Comparison: Compared to these similar compounds, 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of the tetrahydro-2H-pyran-2-yl group. This group can influence the compound’s reactivity, solubility, and biological activity. The presence of two bromine atoms also makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

3,5-dibromo-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O/c9-6-5-7(10)12(11-6)8-3-1-2-4-13-8/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUCTSFJLAJHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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